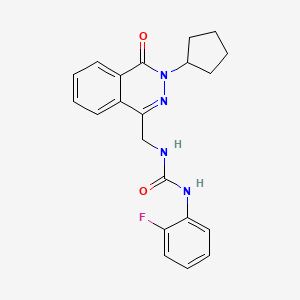
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid is a complex organic compound that features a pyridine ring substituted with dimethylamino, formyl, and carboxylic acid groups, along with a trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The formyl group can be introduced via formylation reactions, and the carboxylic acid group is often added through carboxylation reactions. The trifluoroacetic acid moiety is typically introduced in the final step through a reaction with trifluoroacetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative .
Aplicaciones Científicas De Investigación
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and nucleophilic substitutions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The formyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
4-(dimethylamino)benzoic acid: Known for its applications in sunscreen formulations.
4-(dimethylamino)butanal: Utilized in the synthesis of various organic compounds .
Uniqueness
4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid is unique due to the presence of both formyl and carboxylic acid groups on the pyridine ring, along with the trifluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
4-(dimethylamino)-2-formylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.C2HF3O2/c1-11(2)7-3-4-10-6(5-12)8(7)9(13)14;3-2(4,5)1(6)7/h3-5H,1-2H3,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFCDAGWCZSPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)C=O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)
![3-{1-[6-(ethylamino)pyrimidin-4-yl]piperidin-4-yl}propanoic acid](/img/structure/B2614260.png)
![(E)-2-(4-Bromophenyl)-N-[1-(diethylamino)propan-2-yl]ethenesulfonamide](/img/structure/B2614261.png)


![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)


![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2614270.png)

![5-(4-bromophenyl)-1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one](/img/structure/B2614272.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2614275.png)
